molecular formula C22H24N2O4S2 B2851311 N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide CAS No. 941924-50-1

N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide

Cat. No.: B2851311
CAS No.: 941924-50-1
M. Wt: 444.56
InChI Key: SORCMEAAHFGJPX-UHFFFAOYSA-N
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Description

N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers and industry professionals alike.

Preparation Methods

The synthesis of N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzyl and dimethyl groups. One common synthetic route includes the following steps:

  • Benzyl Group Introduction: : The benzyl group is introduced through a reaction involving benzyl chloride and a suitable nucleophile.

  • Dimethyl Group Addition: : The dimethyl group is added using a methylating agent such as methyl iodide.

  • Sulfonamide Formation:

Industrial production methods focus on optimizing these steps to achieve high yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzene ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have potential biological activity, making it useful in the study of biological processes.

  • Medicine: : It could be explored for its therapeutic properties, potentially leading to the development of new drugs.

  • Industry: : Its unique properties may be harnessed for various industrial applications, such as in the production of advanced materials.

Mechanism of Action

The mechanism by which N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

When compared to similar compounds, N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide stands out due to its unique structure and properties Similar compounds include N,4-dimethyl-N-phenylbenzenesulfonamide and N-benzyl-N-methylbenzenesulfonamide

Properties

IUPAC Name

5-[benzenesulfonyl(methyl)amino]-N-benzyl-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-17-14-18(2)22(29(25,26)23-16-19-10-6-4-7-11-19)15-21(17)24(3)30(27,28)20-12-8-5-9-13-20/h4-15,23H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORCMEAAHFGJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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